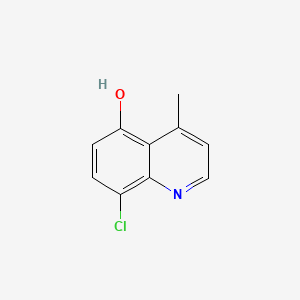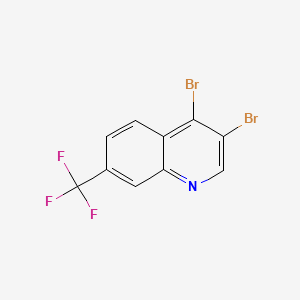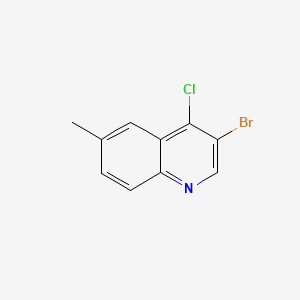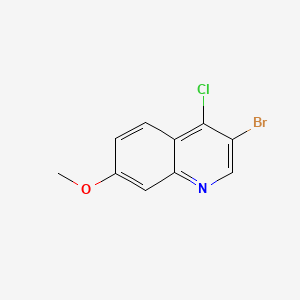
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide” is a white to light yellow crystalline solid that is soluble in some organic solvents such as ethanol and dimethylformamide . It is also known as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline solid that is soluble in some organic solvents such as ethanol and dimethylformamide. Its melting point is approximately 80-85 degrees Celsius .Scientific Research Applications
DNA Repair Stimulation
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, through its nicotinamide component, has been found to stimulate DNA repair synthesis in human lymphocytes exposed to UV irradiation and other DNA-damaging agents. This stimulation is concentration-dependent, with a maximum effect observed between 2 to 5 mM nicotinamide. Interestingly, DNA synthesis in undamaged cells is not affected by nicotinamide at concentrations below 2 mM, and higher concentrations inhibit it (Berger & Sikorski, 1980).
Structural Characterization and Vibrational Properties
Research has also focused on the synthesis and structural characterization of compounds related to this compound. Studies involving X-ray diffraction and spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and MS) have provided insights into the molecular structures of these compounds. Computational methods, such as DFT calculations, have been employed to analyze their geometrical parameters, vibrational properties, and electronic structures, enhancing our understanding of their molecular behavior and potential applications (Wu et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters are generally known to be involved in various organic reactions, including the suzuki-miyaura cross-coupling .
Mode of Action
The compound is likely to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide in the presence of a palladium catalyst . The boron atom in the compound is replaced by the halogen from the halide or pseudo-halide, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway for this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide array of organic compounds .
Pharmacokinetics
Boronic esters are generally known to be well-absorbed and distributed in the body . The metabolism and excretion of this compound would depend on its specific chemical structure and the organism in which it is present .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide array of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-10(8-16-9-11)12(18)17(5)6/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFJKKGQYIZCPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201644-42-9 |
Source


|
| Record name | N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

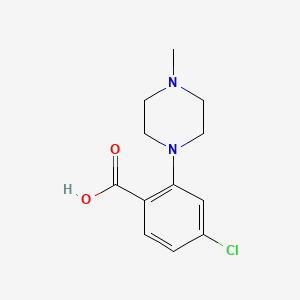

![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)


![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)

